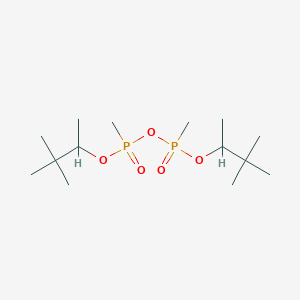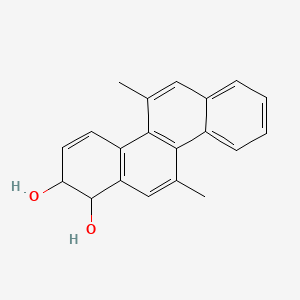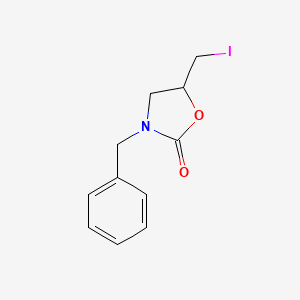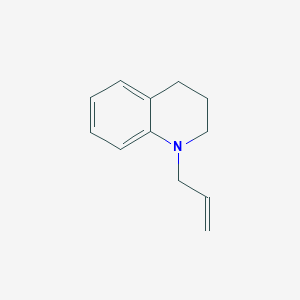![molecular formula C10H11NOS B14419411 ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene CAS No. 86734-33-0](/img/structure/B14419411.png)
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with an ethynyl group and a dimethyl(oxo)-lambda~6~-sulfanylidene amino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene typically involves multi-step organic reactions One common approach is the reaction of benzene derivatives with ethynylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzene derivatives. The specific products depend on the reaction conditions and reagents used.
科学的研究の応用
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Sulfur-containing benzene derivatives: Compounds like thiophenol and benzothiazole share structural similarities.
Ethynyl-substituted benzenes: Compounds such as phenylacetylene and ethynylbenzene have similar ethynyl groups.
Uniqueness
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the dimethyl(oxo)-lambda~6~-sulfanylidene amino group differentiates it from other sulfur-containing and ethynyl-substituted benzene derivatives, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
86734-33-0 |
|---|---|
分子式 |
C10H11NOS |
分子量 |
193.27 g/mol |
IUPAC名 |
dimethyl-oxo-(2-phenylethynylimino)-λ6-sulfane |
InChI |
InChI=1S/C10H11NOS/c1-13(2,12)11-9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChIキー |
ZTEZBXVGUPALRI-UHFFFAOYSA-N |
正規SMILES |
CS(=NC#CC1=CC=CC=C1)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


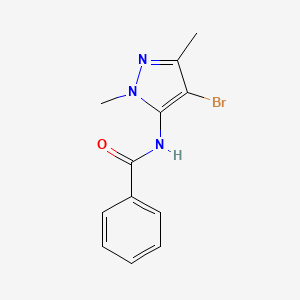
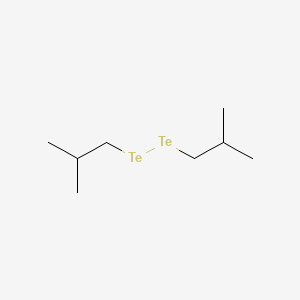
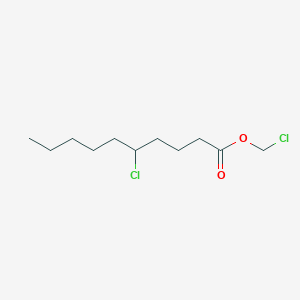
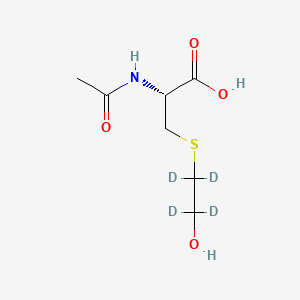
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)


